Bam-22P
Overview
Description
Bam-22P is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential biological activities, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Bam-22P, also known as Bovine adrenal medulla docosapeptide, is a potent endogenous agonist . It primarily targets the Opioid Receptor and the Mas-related G protein-coupled receptor X1 (MRGPRX1) . These receptors play a crucial role in pain perception and response to stress.
Mode of Action
This compound interacts with its targets by binding to the opioid receptors on neural cells, triggering a response . It also binds to G-Protein coupled sensory neuro receptors . When these receptors are activated, they trigger a series of pain signals .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the opioid signaling pathway. This pathway is responsible for the perception of pain and the body’s response to stress. By acting as an agonist at the opioid receptors, this compound can modulate this pathway and alter the perception of pain .
Pharmacokinetics
It is known that the compound is a potent opioid agonist with an ic50 of 13 nM . This suggests that this compound has a high affinity for its target receptors, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of pain perception. By acting as an agonist at the opioid receptors, this compound can decrease nocifensive behavior scores, which are measures of pain response . This decrease is partially attenuated by systemic injection of naloxone, an opioid receptor antagonist .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of acute cholestasis in rats is associated with enhanced synthesis and secretion of this compound from the adrenal gland . This suggests that certain physiological conditions can influence the production and action of this compound.
Biochemical Analysis
Biochemical Properties
Bam-22P interacts with various enzymes and proteins, most notably opioid receptors . It has been shown to have typical and extraordinarily potent opioid activities, which are antagonized by naloxone . The potency of this compound is 26 times that of Met-enkephalin and 22 times that of B hendorphin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with opioid receptors, which play a crucial role in cell signaling pathways . The binding of this compound to these receptors can influence gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with opioid receptors . It acts as a potent opioid agonist, binding to these receptors and influencing their activity . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, intrathecal administration of this compound has been shown to decrease nocifensive behavior scores in the first and second phases of the formalin test . This decrease was partially attenuated by systemic injection of naloxone .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interactions with opioid receptors . These receptors are involved in numerous physiological processes, including pain perception, mood regulation, immune response, and gastrointestinal transit .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with opioid receptors . The binding of this compound to these receptors can influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is likely associated with the localization of opioid receptors, as this compound exerts its effects through its interactions with these receptors . Opioid receptors are typically found on the cell surface, in the cytoplasm, and in the nucleus . Therefore, this compound may be directed to these compartments or organelles through its interactions with opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as carbodiimides or uronium salts, and the protecting groups are removed using trifluoroacetic acid (TFA) or similar agents .
Industrial Production Methods
Industrial production of such complex peptides often employs automated peptide synthesizers, which streamline the process and ensure high purity and yield. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions include oxidized methionine derivatives, reduced peptides with free thiols, and peptides with substituted amino acids .
Scientific Research Applications
This peptide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: Another complex peptide with a similar structure and potential biological activities.
L-methionyl-1.-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-glycine: Found in adrenocorticotropins and melanotropins, known for its corticotropin-releasing activity.
Uniqueness
The uniqueness of Bam-22P lies in its specific sequence and the resulting biological activities. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H184N38O31S2/c1-70(2)108(167-118(191)88(28-16-52-144-129(138)139)157-112(185)86(26-14-50-142-127(134)135)156-116(189)91(47-55-200-3)159-119(192)95(58-71-19-6-5-7-20-71)153-103(174)67-148-102(173)66-149-109(182)82(132)57-72-31-37-77(169)38-32-72)125(198)150-68-104(175)152-93(29-17-53-145-130(140)141)126(199)168-54-18-30-100(168)124(197)161-90(44-46-105(176)177)115(188)164-98(62-76-65-147-84-24-11-9-22-81(76)84)122(195)165-97(61-75-64-146-83-23-10-8-21-80(75)83)121(194)160-92(48-56-201-4)117(190)166-99(63-106(178)179)123(196)163-96(60-74-35-41-79(171)42-36-74)120(193)158-89(43-45-101(133)172)114(187)154-85(25-12-13-49-131)111(184)155-87(27-15-51-143-128(136)137)113(186)162-94(110(183)151-69-107(180)181)59-73-33-39-78(170)40-34-73/h5-11,19-24,31-42,64-65,70,82,85-100,108,146-147,169-171H,12-18,25-30,43-63,66-69,131-132H2,1-4H3,(H2,133,172)(H,148,173)(H,149,182)(H,150,198)(H,151,183)(H,152,175)(H,153,174)(H,154,187)(H,155,184)(H,156,189)(H,157,185)(H,158,193)(H,159,192)(H,160,194)(H,161,197)(H,162,186)(H,163,196)(H,164,188)(H,165,195)(H,166,190)(H,167,191)(H,176,177)(H,178,179)(H,180,181)(H4,134,135,142)(H4,136,137,143)(H4,138,139,144)(H4,140,141,145)/t82-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,108-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDAFJUKVGVEKO-PKOVDKIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CC9=CC=C(C=C9)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C130H184N38O31S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227451 | |
Record name | Bam 22P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2839.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76622-26-9 | |
Record name | Bam 22P | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076622269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bam 22P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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